molecular formula C10H15NO B047644 1-(2-Butyl-1H-pyrrol-1-yl)ethanone CAS No. 113676-12-3

1-(2-Butyl-1H-pyrrol-1-yl)ethanone

Cat. No.: B047644
CAS No.: 113676-12-3
M. Wt: 165.23 g/mol
InChI Key: QYZOAIFEOLFZCD-UHFFFAOYSA-N
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Description

1-(2-Butyl-1H-pyrrol-1-yl)ethanone is a pyrrole-derived ketone characterized by a butyl substituent at the 2-position of the pyrrole ring and an acetyl group (ethanone) at the 1-position. Pyrrole derivatives are widely studied for their electronic properties, biological activity, and applications in materials science.

Properties

CAS No.

113676-12-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(2-butylpyrrol-1-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-3-4-6-10-7-5-8-11(10)9(2)12/h5,7-8H,3-4,6H2,1-2H3

InChI Key

QYZOAIFEOLFZCD-UHFFFAOYSA-N

SMILES

CCCCC1=CC=CN1C(=O)C

Canonical SMILES

CCCCC1=CC=CN1C(=O)C

Synonyms

1H-Pyrrole, 1-acetyl-2-butyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogs and their molecular characteristics:

Compound Name Molecular Formula Molecular Weight Substituents on Pyrrole Ring Key References
1-(2-Butyl-1H-pyrrol-1-yl)ethanone (Target) C₁₀H₁₅NO 165.23 g/mol 2-Butyl, 1-acetyl
1-(1-Benzyl-1H-pyrrol-2-yl)ethanone C₁₃H₁₃NO 199.25 g/mol 1-Benzyl, 2-acetyl
Ethanone, 1-(1H-pyrrol-2-yl) C₆H₇NO 109.13 g/mol 2-Acetyl (no alkyl/aryl substituent)
1-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanone C₁₃H₁₃NO 199.25 g/mol 2-Methyl, 5-phenyl, 3-acetyl
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone C₁₅H₁₇N₂O 247.31 g/mol 4-Amino, 1-ethyl, 2-methyl, 5-phenyl, 3-acetyl

Key Observations :

  • The butyl group in the target compound increases molecular weight and lipophilicity compared to simpler analogs like 1-(1H-pyrrol-2-yl)ethanone .
  • Amino groups (as in ) may improve solubility in polar solvents or enable hydrogen bonding, relevant to pharmaceutical applications.

Physical and Thermodynamic Properties

Data from the simplest analog, 1-(1H-pyrrol-2-yl)ethanone (), provides a baseline:

  • Boiling Point : 493.2 K (220°C) .
  • Enthalpy of Formation : Experimental studies report values between -200 to -250 kJ/mol for similar pyrrole ketones, influenced by substituent electronic effects .

Comparison :

  • The butyl chain in the target compound likely raises the boiling point due to increased molecular mass and van der Waals interactions.
  • Benzyl-substituted analogs (e.g., ) may exhibit higher melting points due to crystallinity induced by aromatic stacking.

Challenges :

  • Steric hindrance from the butyl group may slow reaction kinetics compared to smaller substituents (e.g., methyl in ).

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